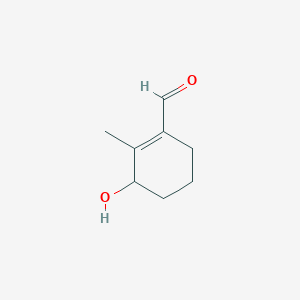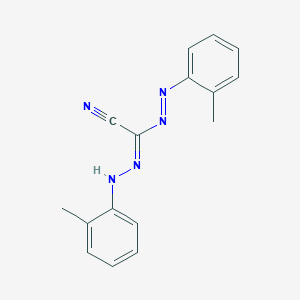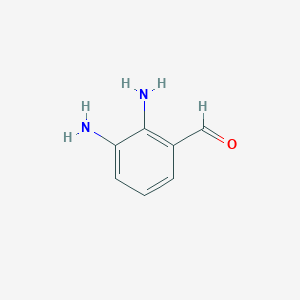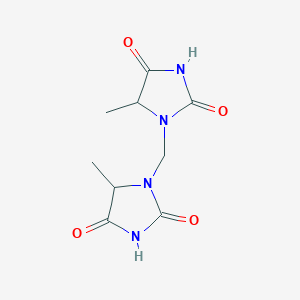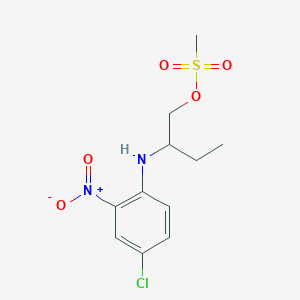
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is an organic compound with a complex structure that includes a chloro-nitroaniline moiety and a butyl methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate typically involves multiple steps, starting with the nitration of 4-chloroaniline to introduce the nitro group. This is followed by the coupling of the nitroaniline derivative with butyl methanesulfonate under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methanesulfonate group can be replaced with other sulfonate esters or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Chloro-2-aminoanilino)butyl methanesulfonate, while substitution of the chloro group can yield various derivatives with different functional groups .
Scientific Research Applications
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitroanilino)butyl methanesulfonate involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, participating in various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-Chloro-2-nitroanilino)ethyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)propyl methanesulfonate
- 2-(4-Chloro-2-nitroanilino)butyl benzenesulfonate
Uniqueness
2-(4-Chloro-2-nitroanilino)butyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
100418-48-2 |
|---|---|
Molecular Formula |
C11H15ClN2O5S |
Molecular Weight |
322.77 g/mol |
IUPAC Name |
2-(4-chloro-2-nitroanilino)butyl methanesulfonate |
InChI |
InChI=1S/C11H15ClN2O5S/c1-3-9(7-19-20(2,17)18)13-10-5-4-8(12)6-11(10)14(15)16/h4-6,9,13H,3,7H2,1-2H3 |
InChI Key |
UNEUXDLHGBETSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COS(=O)(=O)C)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


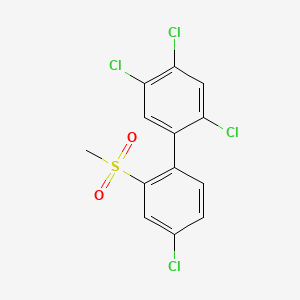
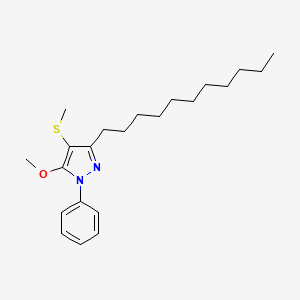
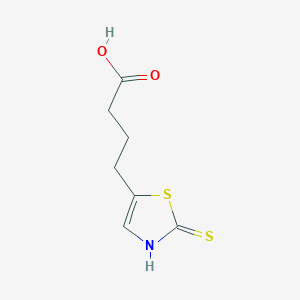
![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
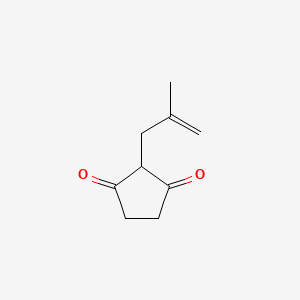
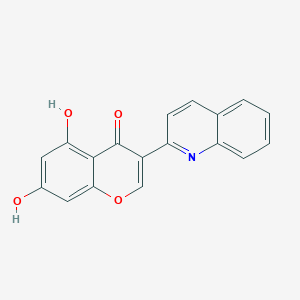
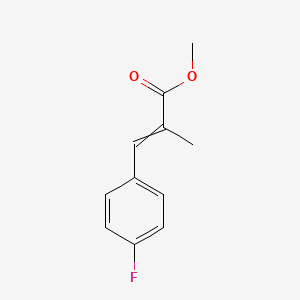
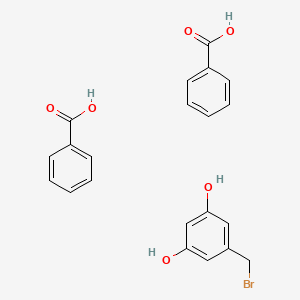
![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)
